1-(aminomethyl)adamantan-2-amine dihydrochloride
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Overview
Description
1-(aminomethyl)adamantan-2-amine dihydrochloride is a chemical compound with the molecular formula C11H20N2·2HCl It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)adamantan-2-amine dihydrochloride typically involves the functionalization of the adamantane framework. One common method is the reductive amination of 1-adamantanone with formaldehyde and ammonia, followed by hydrochloric acid treatment to obtain the dihydrochloride salt . Another approach involves the reaction of 1-adamantylamine with formaldehyde and hydrogen chloride gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)adamantan-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Regeneration of the parent amine.
Substitution: Formation of N-substituted adamantylamines.
Scientific Research Applications
1-(aminomethyl)adamantan-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)adamantan-2-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, its antiviral activity is thought to be due to the inhibition of viral replication by interfering with viral proteins. The neuroprotective effects may involve the modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine hydrochloride: Similar structure but lacks the aminomethyl group.
2-Adamantylamine hydrochloride: Differently substituted adamantane derivative.
Amantadine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Uniqueness
1-(aminomethyl)adamantan-2-amine dihydrochloride is unique due to its dual amine functionality, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
27146-53-8 |
---|---|
Molecular Formula |
C11H22Cl2N2 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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